

# Application Notes and Protocols for Pharmacokinetic Analysis of NBD-14189

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These application notes provide a detailed overview of the methods for analyzing the pharmacokinetic properties of **NBD-14189**, a dual inhibitor of HIV-1. The information is intended for researchers, scientists, and drug development professionals working on the preclinical assessment of this compound.

### **Quantitative Pharmacokinetic Data**

The pharmacokinetic parameters of **NBD-14189** have been evaluated in rats, dogs, and SCID-hu Thy/Liv mice. The following tables summarize the key quantitative data from these studies, allowing for a comparative analysis of the compound's profile across different species and routes of administration.

Table 1: Pharmacokinetic Parameters of NBD-14189 in Rats[1]



Parameter	Intravenous (IV) Bolus (10 mg/kg)	Oral (PO) Administration (10 mg/kg)
Cmax	-	-
Tmax (h)	0.08	8
t1/2 (h)	9.8	8.19
AUC (0-t) (ngh/mL)	-	-
AUC (0-inf) (ngh/mL)	-	-
Oral Bioavailability (%F)	-	6.7

Table 2: Pharmacokinetic Parameters of **NBD-14189** in Dogs[2]

Parameter	Value
Oral Bioavailability (%F)	61

Table 3: Plasma Concentrations of NBD-14189 in SCID-hu Thy/Liv Mice[1]

Dosage (mg/kg/day, twice- daily PO for 21 days)	Mean Plasma Cmax (ng/mL) (2h post-dose)	Mean Plasma Trough (ng/mL) (12h post-dose)
30	147	17
100	1055	92
300	2713	590

### **Experimental Protocols**

The following protocols describe the in vivo pharmacokinetic studies conducted to evaluate **NBD-14189**.

#### Pharmacokinetic Study in Rats[1]

Animal Model: Sprague Dawley rats.



- · Administration Routes:
  - Intravenous (IV) injection via the tail vein.
  - Oral gavage (PO).
- Dosage: 10 mg/kg for both IV and PO administration.
- Blood Sample Collection:
  - IV Administration: Blood samples were collected at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  - PO Administration: Blood samples were collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Sample Processing: Blood was collected, and plasma was isolated for subsequent analysis.

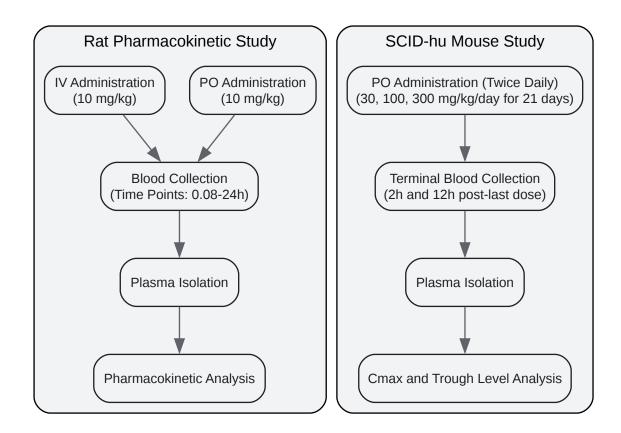
## Tolerability and Plasma Level Study in SCID-hu Thy/Liv Mice[1]

- Animal Model: SCID-hu Thy/Liv mice.
- Administration Route: Oral gavage (PO), twice daily.
- Dosage Levels: 30, 100, and 300 mg/kg/day.
- Treatment Duration: 21 days.
- Sample Collection: Terminal blood was collected from treated mice.
  - Cmax determination: 2 hours after the last dose.
  - Trough level determination: 12 hours after the last dose.
- Sample Processing: Plasma was isolated from the collected blood samples for drug level determination.



#### Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for the pharmacokinetic studies of **NBD-14189**.



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Caption: Experimental Workflow for **NBD-14189** Pharmacokinetic Studies.

Note on Analytical Methods: The specific analytical method for the quantification of **NBD-14189** in plasma, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is not detailed in the provided search results. For a complete protocol, the development and validation of a specific and sensitive bioanalytical method would be required. This would typically involve optimizing parameters for chromatography (e.g., column, mobile phase) and mass spectrometry (e.g., ion transitions, source parameters) to accurately measure **NBD-14189** concentrations in biological matrices.



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#### References

- 1. mdpi.com [mdpi.com]
- 2. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, NBD-14189, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model PubMed [pubmed.ncbi.nlm.nih.gov]
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